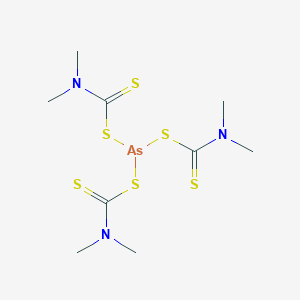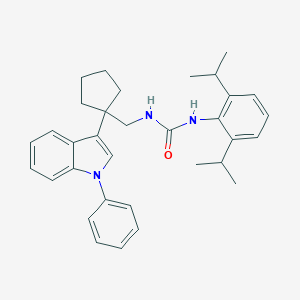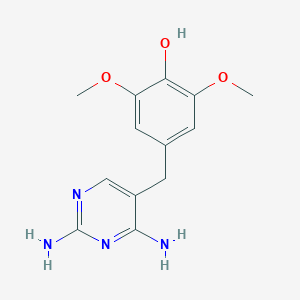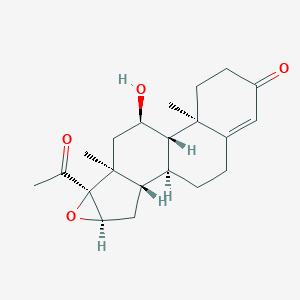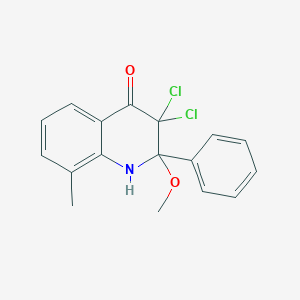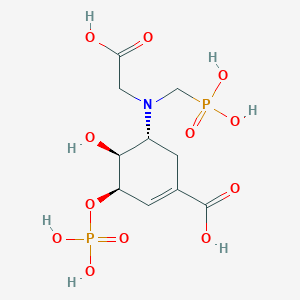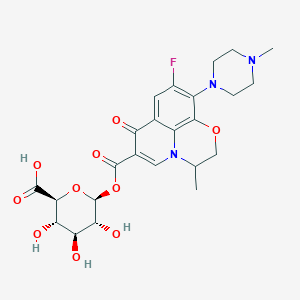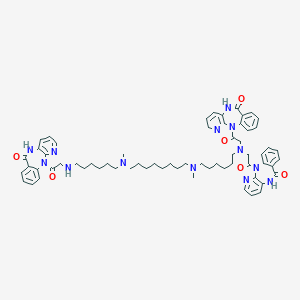
Tripitramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripitramine is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is a tricyclic compound that exhibits unique pharmacological properties and has been studied for its potential use in treating various diseases. In
Mecanismo De Acción
Tripitramine acts as an antagonist of the muscarinic acetylcholine receptor, specifically the M1 and M3 subtypes. This results in the inhibition of acetylcholine-mediated signaling pathways. Additionally, tripitramine has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Tripitramine has been shown to have anti-inflammatory effects by inhibiting the activity of phospholipase A2. It also has antioxidant effects by scavenging free radicals. In addition, tripitramine has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tripitramine in lab experiments is its specificity for the muscarinic acetylcholine receptor subtypes M1 and M3. This allows for more targeted studies of the signaling pathways mediated by these receptors. However, one limitation is that tripitramine is not a widely studied compound, and there is limited information available on its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for research on tripitramine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of tripitramine.
Métodos De Síntesis
The synthesis of tripitramine involves several steps, starting with the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-chloroethanol to form 1-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 1-chloro-2,3-epoxypropane to form 1-(2-chloro-3-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline. Finally, this compound is reacted with sodium azide to yield tripitramine.
Aplicaciones Científicas De Investigación
Tripitramine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
152429-64-6 |
|---|---|
Nombre del producto |
Tripitramine |
Fórmula molecular |
C64H77N13O6 |
Peso molecular |
1124.4 g/mol |
Nombre IUPAC |
11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
Clave InChI |
YUJOQEAGGUIMED-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
SMILES canónico |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Otros números CAS |
152429-64-6 |
Sinónimos |
tripitramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



